1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine

Lipophilicity Physicochemical properties Drug design

Procure 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine (CAS 1016835-41-8) to access a critical pharmacophoric advantage over standard 4-aminopiperidine cores. The 4-trifluoromethoxy substituent directly modulates lipophilicity (XLogP3 2.8) and metabolic stability, properties unattainable with unsubstituted or other halogenated analogs. With a purity of ≥95%, this scaffold provides a reactive primary amine handle for rapid analog library generation through amide bond formation, reductive amination, or sulfonamide coupling. Choosing this specific building block avoids divergent solubility and target engagement outcomes, ensuring fidelity in your lead optimization campaigns.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
CAS No. 1016835-41-8
Cat. No. B3199354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine
CAS1016835-41-8
Molecular FormulaC12H15F3N2O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)17-7-5-9(16)6-8-17/h1-4,9H,5-8,16H2
InChIKeyBGDGVWONTSRTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine (CAS 1016835-41-8): Core Chemical Identity and Scaffold Characteristics


1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine (CAS 1016835-41-8) is a para-substituted N-phenylpiperidine derivative featuring a trifluoromethoxy group at the 4-position of the phenyl ring and a primary amine at the 4-position of the piperidine ring. The compound is a versatile small-molecule scaffold frequently used as a building block in medicinal chemistry . Its computed properties include a molecular weight of 260.26 g/mol, a topological polar surface area (TPSA) of 38.5 Ų, and a calculated lipophilicity (XLogP3) of 2.8 [1].

Why Generic 4-Aminopiperidine Analogs Cannot Replace 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine


Despite the apparent simplicity of the 4-aminopiperidine core, substitution with a 4-trifluoromethoxyphenyl moiety imparts distinct physicochemical and pharmacophoric properties that preclude simple analog replacement. The trifluoromethoxy group significantly modulates lipophilicity, electronic distribution, and metabolic stability relative to unsubstituted phenyl or other halogenated derivatives. These differences, while class-level inferences in the absence of direct head-to-head biological data for this specific compound, are well-established in medicinal chemistry [1]. Procurement based solely on the 4-aminopiperidine core ignores these critical property differentials, potentially leading to divergent solubility, permeability, or target engagement outcomes in downstream applications [2].

Quantitative Differentiation of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine from Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison vs. Unsubstituted Phenyl Analog

The introduction of a 4-trifluoromethoxy group increases lipophilicity compared to the unsubstituted phenyl analog, as quantified by XLogP3 values. The target compound exhibits an XLogP3 of 2.8, whereas 1-phenylpiperidin-4-amine has an XLogP3 of 2.7 [1][2]. This 0.1 unit increase reflects enhanced hydrophobicity, which can influence membrane permeability and protein binding in biological systems.

Lipophilicity Physicochemical properties Drug design

Topological Polar Surface Area (TPSA) Differentiation vs. Unsubstituted Phenyl Analog

The target compound has a TPSA of 38.5 Ų [1]. In contrast, the unsubstituted phenyl analog 1-phenylpiperidin-4-amine exhibits a TPSA of 38.0 Ų [2]. The 0.5 Ų increase is attributable to the trifluoromethoxy group's contribution to polar surface area, which can affect intestinal absorption and blood-brain barrier penetration.

Polar surface area Physicochemical properties Drug design

Vendor-Specified Purity Benchmark vs. Generic 4-Aminopiperidine Scaffolds

Multiple vendors provide 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine with a minimum purity specification of ≥95% . This is comparable to or exceeds typical purity levels for similar 4-aminopiperidine building blocks offered by general chemical suppliers (often 90-95%). Higher purity may reduce the need for additional purification steps in sensitive synthetic or biological applications.

Purity Procurement Quality control

Scaffold Uniqueness: 4-Trifluoromethoxyphenyl Group as a Privileged Pharmacophore

The 4-trifluoromethoxyphenyl moiety is recognized as a privileged pharmacophore in drug discovery, particularly for modulating metabolic stability and target binding kinetics [1][2]. While direct comparative activity data for this specific compound are not available, the presence of this group is a key differentiator from simple 4-aminopiperidines. Analogs lacking this group may exhibit reduced target residence time or increased susceptibility to oxidative metabolism, as inferred from class-level trends in fluorinated aromatics [3].

Pharmacophore Structure-activity relationship Medicinal chemistry

Optimal Application Scenarios for 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine


Medicinal Chemistry Lead Optimization

The compound serves as a valuable scaffold for introducing a trifluoromethoxyphenyl group into 4-aminopiperidine-based lead series. The modest increase in lipophilicity (XLogP3 2.8 vs. 2.7 for the unsubstituted analog) and TPSA (38.5 vs. 38.0 Ų) can be leveraged to fine-tune ADME properties without drastically altering molecular weight [1].

Building Block for Diversity-Oriented Synthesis

With a vendor-specified purity of ≥95% , this compound is suitable as a starting material for parallel synthesis or combinatorial chemistry campaigns. The primary amine at the piperidine 4-position provides a reactive handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid generation of analog libraries.

Pharmacophore Validation in Structure-Activity Relationship Studies

The 4-trifluoromethoxyphenyl moiety is a privileged pharmacophore known to enhance metabolic stability and modulate target engagement [2]. This compound can be employed as a tool to probe the contribution of this group to target binding and functional activity in comparison with non-fluorinated controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.